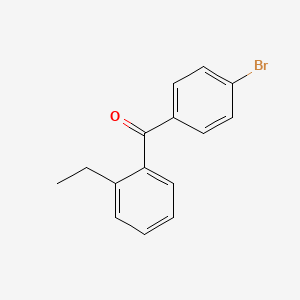

4-Bromo-2'-ethylbenzophenone

Description

4-Bromo-2'-ethylbenzophenone (IUPAC name: (4-bromophenyl)(4-ethylphenyl)methanone) is a substituted benzophenone derivative with the CAS number 344444-47-9 . Structurally, it consists of two phenyl rings bridged by a ketone group, with a bromine atom at the para position of one ring and an ethyl group at the para position of the other. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its bromine substituent enhances reactivity in cross-coupling reactions, while the ethyl group may influence lipophilicity and stability .

Properties

IUPAC Name |

(4-bromophenyl)-(2-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIQYENXBVWYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2’-ethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this method, 4-bromoacetophenone is reacted with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Another method involves the bromination of 2’-ethylbenzophenone. This can be achieved by reacting 2’-ethylbenzophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to prevent over-bromination.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-2’-ethylbenzophenone often involves large-scale Friedel-Crafts acylation reactions. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall yield and purity of the product. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2’-ethylbenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Reduction Reactions: Sodium borohydride is used in protic solvents like ethanol or methanol, while lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.

Oxidation Reactions: Potassium permanganate is used in aqueous or alkaline conditions, while chromium trioxide is used in acidic conditions.

Major Products Formed

Substitution Reactions: Products include 4-amino-2’-ethylbenzophenone, 4-thio-2’-ethylbenzophenone, and 4-alkoxy-2’-ethylbenzophenone.

Reduction Reactions: The major product is 4-bromo-2’-ethylbenzyl alcohol.

Oxidation Reactions: The major product is 4-bromo-2’-ethylbenzoic acid.

Scientific Research Applications

4-Bromo-2’-ethylbenzophenone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the study of reaction mechanisms and kinetics.

Biology: The compound is used in the development of probes and markers for biological studies. It can be incorporated into molecules that interact with specific biological targets.

Medicine: Research is ongoing to explore its potential as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 4-Bromo-2’-ethylbenzophenone depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom and the carbonyl group. These functional groups facilitate nucleophilic substitution and addition reactions.

In biological systems, the compound or its derivatives may interact with specific molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom in this compound acts as an electron-withdrawing group, facilitating nucleophilic aromatic substitution. In contrast, the methoxy group in 2-Bromo-4'-methoxyacetophenone is electron-donating, altering reactivity in electrophilic substitutions .

- Hydrophilicity: The ethyl group in this compound enhances lipophilicity compared to hydroxylated analogs like 4'-Bromo-2,4-dihydroxybenzophenone, which exhibit higher water solubility due to polar -OH groups .

Physical Properties

Biological Activity

4-Bromo-2'-ethylbenzophenone is a compound that has garnered attention in various fields of research, particularly in biology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to the benzophenone family, characterized by a biphenyl structure with a bromine atom at the 4-position and an ethyl group at the 2'-position. This unique substitution pattern influences its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Photochemical Reactivity : Similar to other benzophenones, it exhibits photochemical properties that allow it to participate in various reactions under UV light. This includes potential applications in photodynamic therapy for cancer treatment.

- Antimicrobial Activity : Research indicates that benzophenones can exhibit antimicrobial properties. Studies have shown that derivatives of benzophenones can inhibit the growth of various pathogens, suggesting that this compound may also possess similar activities .

- Antitumor Potential : There is evidence that compounds within the benzophenone class can act as antitumor agents. They may interfere with cellular processes involved in tumor growth and proliferation .

1. Anticancer Research

Recent studies have highlighted the potential of benzophenone derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds indicate their potency in reducing cell viability over time .

2. Antimicrobial Studies

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, similar to findings with other benzophenone derivatives .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Chloro-2'-ethylbenzophenone | Chlorine instead of bromine at the 4-position | Similar antimicrobial properties |

| 4-Methyl-2'-ethylbenzophenone | Methyl group instead of bromine | Reduced reactivity in substitution reactions |

| 4-Bromo-4'-methylbenzophenone | Bromine at the 4-position and methyl at the 4'-position | Potentially enhanced steric effects |

This table illustrates how variations in substitution can influence both reactivity and biological activity.

Case Study 1: Antitumor Activity

A study published in Scientific Reports analyzed the effects of a related compound on cancer cell proliferation. The compound showed significant inhibition of cell growth in vitro, supporting its potential as an anticancer agent through pathways involving apoptosis induction and angiogenesis inhibition .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives including this compound were tested against pathogenic bacteria. The results indicated effective inhibition at low concentrations, suggesting potential for development into therapeutic agents against infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.